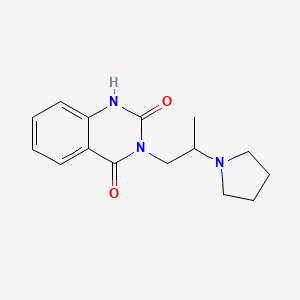
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione, also known as PPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. PPQ is a quinazoline derivative that has shown promising results in several studies, making it an interesting topic for further investigation.
Mécanisme D'action
The mechanism of action of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and PDE4, as mentioned above. 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has also been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione.
Orientations Futures
There are several future directions for research involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione. One potential area of investigation is the development of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione derivatives with improved solubility and/or potency. Another area of research is the investigation of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione's potential applications in other fields, such as material science or environmental remediation. Additionally, further studies are needed to fully understand 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione's mechanism of action and its potential applications in medicine and agriculture.
In conclusion, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine and agriculture make it an interesting topic for further investigation. By understanding the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione, we can gain a better understanding of this compound's potential and limitations.
Méthodes De Synthèse
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione can be synthesized using various methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with 1-pyrrolidinepropanol in the presence of a catalyst. This method has been reported to have a good yield and purity, making it a suitable approach for the synthesis of 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione.
Applications De Recherche Scientifique
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been investigated for its potential applications in various fields, including medicine and agriculture. In medicine, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione has been investigated as a potential herbicide due to its ability to inhibit plant growth.
Propriétés
IUPAC Name |
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(17-8-4-5-9-17)10-18-14(19)12-6-2-3-7-13(12)16-15(18)20/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIPZFYMNNVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2NC1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-pyrrolidin-1-ylpropyl)-1H-quinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
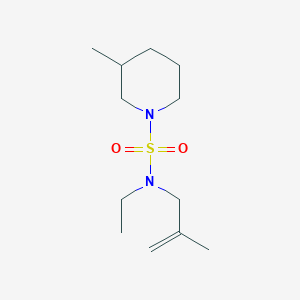
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
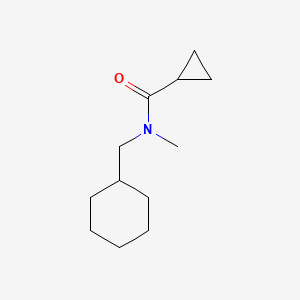
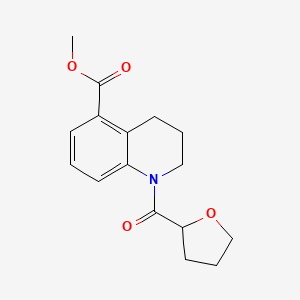
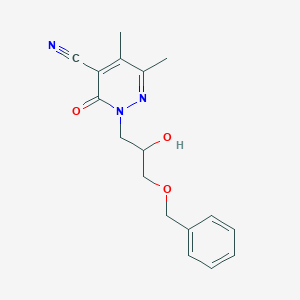
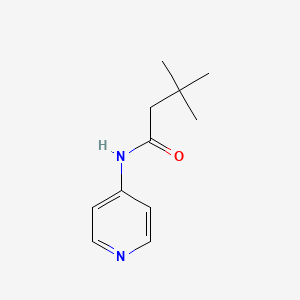
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)


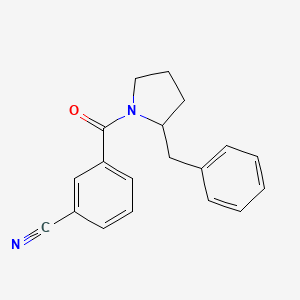
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)